2,2-Dimethylhexan-3-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2-dimethylhexan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-5-6-7(9)8(2,3)4;/h7H,5-6,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWRGIIJMADGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,2 Dimethylhexan 3 Amine Hydrochloride
Stereoselective Synthesis of Chiral Amine Derivatives
Achieving high stereoselectivity is crucial in the synthesis of chiral amines for various applications. The creation of a single desired stereoisomer is often accomplished through enantioselective or diastereoselective strategies.
Enantioselective catalysis is a powerful tool for the direct synthesis of a specific enantiomer of a chiral amine from a prochiral precursor. For 2,2-dimethylhexan-3-amine (B13205969), this is typically achieved via the asymmetric reductive amination of 2,2-dimethylhexan-3-one. This process involves the condensation of the ketone with an amine source (like ammonia) to form a prochiral imine intermediate, which is then hydrogenated in the presence of a chiral catalyst to yield the enantiomerically enriched amine.
Transition metal complexes, particularly those based on iridium (Ir), ruthenium (Ru), and rhodium (Rh), with chiral ligands are highly effective for this transformation. The steric hindrance posed by the tert-butyl group in the 2,2-dimethylhexan-3-one substrate requires careful selection of the catalyst system to achieve high enantioselectivity. nih.govacs.org Catalysts with robust, sterically demanding chiral ligands have shown promise in the asymmetric hydrogenation of sterically hindered N-aryl imines. acs.org For instance, iridium complexes with monodentate phosphoramidite (B1245037) ligands or Ru(OAc)₂ complexes with atropisomeric bisphosphine ligands like (S)-BINAP are known to be highly effective for the direct asymmetric reductive amination of various ketones. nih.govresearchgate.net
Research findings on analogous sterically hindered ketones suggest that high enantiomeric excess (ee) can be achieved under optimized conditions. Key factors influencing the reaction's success include the choice of metal precursor, chiral ligand, solvent, temperature, and hydrogen pressure.
| Catalyst System | Substrate Type | Typical Yield (%) | Typical ee (%) | Reference Concept |
|---|---|---|---|---|
| [Ir(COD)Cl]₂ / Chiral Phosphoramidite Ligand | Sterically Hindered N-Aryl Ketimines | 85-95 | 90-99 | acs.org |
| Ru(OAc)₂((S)-BINAP) / NH₄TFA | Aryl Alkyl Ketones | 90-99 | 95->99 | nih.gov |
| Rh(COD)₂BF₄ / Chiral Diene Ligand | Alkyl Aryl Ketones | >90 | >90 | scispace.com |
| Engineered Amine Dehydrogenase (AmDH) | Alkyl Aryl Ketones | ~99 | >99 | bohrium.com |
While 2,2-dimethylhexan-3-amine itself possesses only one stereocenter, diastereoselective strategies become relevant when synthesizing it from precursors that contain existing stereocenters. A hypothetical but synthetically valuable route could involve the diastereoselective reduction of a β-amino ketone precursor. Such precursors can be synthesized via methods like the Mannich reaction.
The reduction of the carbonyl group in a β-amino ketone can lead to the formation of either syn- or anti-1,3-amino alcohol diastereomers, depending on the reducing agent and reaction conditions. nih.gov Directed reductions, where a substituent on the amine directs the approach of the reducing agent, are particularly effective. For example, chelation-controlled reductions using agents like zinc borohydride (B1222165) or non-chelating conditions using bulky reagents can favor the formation of one diastereomer over the other. researchgate.net The resulting chiral amino alcohol can then be further processed to yield the target amine.
The choice of N-protecting group on the β-amino ketone precursor can significantly influence the stereochemical outcome of the reduction, allowing access to different diastereomers from a common intermediate. nih.gov
| Reducing Agent/System | N-Protecting Group | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Reference Concept |
|---|---|---|---|---|
| SmI₂ | N-Acyl (e.g., Boc) | syn-Amino Alcohol | Moderate (e.g., 4:1) | nih.gov |
| SmI₂ | N-Aryl | anti-Amino Alcohol | High (e.g., 1:15) | nih.gov |
| NaBH₄ / Et₂BOMe | Unprotected or Alkyl | syn-Amino Alcohol | High (e.g., >95:5) | nih.gov |
| LiEt₃BH (Super-Hydride®) / CeCl₃ | Varies | anti-Amino Alcohol | High (e.g., 5:>95) | researchgate.net |
Green Chemistry Principles in the Synthesis of 2,2-Dimethylhexan-3-amine Hydrochloride
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org The synthesis of this compound can be made more sustainable by applying these principles.
The choice of reagents and solvents is a cornerstone of green synthesis. For the reductive amination step, catalytic hydrogenation using molecular hydrogen (H₂) with a recyclable heterogeneous catalyst (e.g., Pd/C, Raney Nickel) is an ideal green choice, as the only byproduct is water. acsgcipr.org This approach is superior to stoichiometric hydride reagents like sodium cyanoborohydride, which generate toxic cyanide waste. thieme-connect.com Sodium borohydride (NaBH₄) is a milder and less toxic alternative, especially when used in greener solvents like ethanol (B145695). gctlc.org
Solvent selection has a major impact on the environmental footprint of a synthesis. Traditional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are being replaced by more sustainable alternatives. researchgate.net Bio-derived solvents such as Cyrene™ and 2-methyltetrahydrofuran (B130290) (2-MeTHF) or simple alcohols like ethanol are preferred due to their lower toxicity and renewability. rsc.orgnih.gov Deep eutectic solvents (DESs) are also emerging as environmentally benign substitutes that can act as both solvent and catalyst in some amination reactions. mdpi.com
| Solvent | Type | Key Properties | Reference Concept |
|---|---|---|---|
| Dichloromethane (DCM) | Conventional | Volatile, Suspected Carcinogen, High Environmental Impact | researchgate.net |
| Dimethylformamide (DMF) | Conventional | High Boiling Point, Reprotoxic, Difficult to Remove | researchgate.net |
| Ethanol | Green | Bio-derived, Low Toxicity, Biodegradable | gctlc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Bio-derived, Higher Boiling Point than THF, Forms azeotrope with water | researchgate.net |
| Cyrene™ | Green | Bio-derived, Biodegradable, High Boiling Point, Dipolar Aprotic | rsc.org |
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Reductive amination is an inherently atom-economical process, as it is an addition reaction.
The synthesis of 2,2-dimethylhexan-3-amine via direct reductive amination of 2,2-dimethylhexan-3-one with ammonia (B1221849) and hydrogen, followed by salt formation with HCl, demonstrates high atom economy.
Reaction: C₈H₁₆O + NH₃ + H₂ → C₈H₁₉N + H₂O Salt Formation: C₈H₁₉N + HCl → C₈H₂₀ClN
Molecular Weight of Reactants: 128.21 (ketone) + 17.03 (ammonia) + 2.02 (hydrogen) + 36.46 (HCl) = 183.72 g/mol
Molecular Weight of Product: 165.70 (amine hydrochloride)
Atom Economy (%) = (MW of Product / Σ MW of Reactants) x 100 = (165.70 / 183.72) x 100 ≈ 90.2%
This value is significantly higher than classical multi-step syntheses that use protecting groups or generate stoichiometric byproducts, such as the Gabriel synthesis, which has a poor atom economy due to the generation of a phthalhydrazide (B32825) byproduct. rsc.org Maximizing atom economy is a key goal of green chemistry as it directly relates to minimizing waste at the atomic level. scispace.com
| Parameter | Value |
|---|---|
| Formula of Reactants | C₈H₁₆O + NH₃ + H₂ + HCl |
| Total Mass of Reactants (g/mol) | 183.72 |
| Formula of Product | C₈H₂₀ClN |
| Mass of Product (g/mol) | 165.70 |
| Atom Economy (%) | 90.2% |
Flow Chemistry Applications in Continuous Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. numberanalytics.com These benefits include enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating synthesis and purification steps. thieme-connect.comresearchgate.net
The catalytic reductive amination to produce 2,2-dimethylhexan-3-amine is particularly well-suited for a flow process. A typical setup would involve pumping a solution of 2,2-dimethylhexan-3-one and an ammonia source (e.g., ammonia in a solvent) to a mixer, where it is combined with a stream of hydrogen gas. This three-phase mixture then passes through a heated packed-bed reactor (PBR) containing a solid-supported heterogeneous catalyst (e.g., Pd/C). researchgate.net The improved control over temperature and pressure in a flow reactor can lead to higher selectivity and reduced byproduct formation compared to batch processing. nih.gov The small reactor volume at any given time significantly enhances safety, especially when using high-pressure hydrogen. thieme-connect.com
Following the reaction, the product stream can be passed through a back-pressure regulator to maintain reaction pressure before being collected. Subsequent in-line purification or direct crystallization of the hydrochloride salt can also be integrated into the continuous process, leading to a highly efficient, end-to-end manufacturing system. scispace.comwhiterose.ac.uk
| Parameter | Batch Processing | Flow Chemistry | Reference Concept |
|---|---|---|---|
| Safety (H₂ Handling) | Higher risk due to large headspace volume | Inherently safer with small volumes and on-demand H₂ generation | thieme-connect.com |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, enabling precise temperature control | researchgate.net |
| Mass Transfer | Often limited, especially in three-phase systems | Superior, leading to faster reaction rates | researchgate.net |
| Scalability | Difficult; requires larger, specialized reactors | Straightforward by running the system for longer time (numbering-up) | thieme-connect.com |
| Productivity (Space-Time Yield) | Lower | Significantly higher | nih.gov |
Microreactor Technologies for Amine Salt Production
The production of amine salts, including this compound, is increasingly benefiting from the adoption of microreactor technologies. These systems offer significant advantages over traditional batch reactors by providing superior control over reaction parameters due to their high surface-area-to-volume ratio. aub.edu.lb This enhanced control facilitates rapid heat and mass transfer, which is crucial for managing the often exothermic nature of amine salt formation. aub.edu.lbfrontiersin.org
In a typical microreactor setup for the synthesis of an amine hydrochloride, a solution of the free amine (2,2-dimethylhexan-3-amine) in a suitable organic solvent and a stream of hydrogen chloride (gas or solution) are introduced into a micromixer. The resulting reaction mixture then flows through a capillary tube of a defined length, which acts as the reactor. frontiersin.org The precise control of flow rates, temperature, and stoichiometry within the microchannels allows for the optimization of reaction conditions to maximize yield and purity while minimizing reaction time and potential side reactions. hbku.edu.qa The small channel dimensions confine reactants, stabilizing interfaces and intensifying the process. aub.edu.lb
The Taylor flow regime, characterized by alternating slugs of liquid and gas, is often employed in these systems to ensure efficient mixing and a well-defined residence time. frontiersin.org This approach has been successfully demonstrated for various gas-liquid reactions involving amines, providing a valuable model for the synthesis of their hydrochloride salts. hbku.edu.qa The ability to rapidly screen different solvents, concentrations, and temperatures makes microreactors an attractive tool for the initial stages of process development. frontiersin.orgresearchgate.net
| Parameter | Microreactor Technology | Traditional Batch Reactor |
|---|---|---|
| Heat Transfer | Excellent, rapid dissipation of heat | Limited, potential for hot spots |
| Mass Transfer | High, due to short diffusion distances | Variable, dependent on stirring efficiency |
| Safety | Inherently safer due to small reagent volumes | Higher risk with large volumes of reagents |
| Process Control | Precise control over temperature, pressure, and residence time | Less precise, gradients can occur |
| Scalability | Achieved by numbering-up (parallelization) | Complex, often requires re-optimization |
Process Optimization for Scalable Synthesis
Scaling up the synthesis of this compound requires careful optimization of reaction parameters to ensure efficiency, cost-effectiveness, and safety. A key challenge in amine production is managing the formation of by-products. For instance, in syntheses involving alkylation of ammonia or primary amines, polyalkylation is a common issue. msu.edulibretexts.org To achieve a scalable and clean synthesis of the target amine, alternative strategies such as reductive amination of a corresponding ketone (2,2-dimethylhexan-3-one) are often preferred.
Process optimization for the subsequent salt formation step involves several key considerations. The choice of solvent is critical, as it affects not only the solubility of the amine and the resulting salt but also the reaction kinetics. gla.ac.ukgla.ac.uk Solvents like ethanol are often used for the preparation of amine hydrochloride salts from the free base. tandfonline.comtandfonline.com The reaction of the amine with hydrogen chloride is a vigorous acid-base neutralization. britannica.com Controlling the addition rate of HCl and efficiently dissipating the generated heat are paramount to prevent degradation and ensure the formation of a high-quality crystalline product.
Furthermore, optimizing the isolation and purification steps is crucial for large-scale production. This includes determining the ideal conditions for crystallization to control particle size and morphology, which can impact filtration and drying times. The development of a robust, scalable process often involves moving from batch to continuous flow systems, for which microreactor data can provide a foundational understanding. doe.gov
Novel C-H Functionalization Strategies for Amine Scaffolds
The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in organic synthesis, offering more efficient routes to complex molecules by avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net These strategies are highly relevant for the synthesis and modification of amine scaffolds like that of 2,2-dimethylhexan-3-amine.
Directed C-H Amination Routes
Directed C-H functionalization utilizes a directing group within a molecule to position a metal catalyst in close proximity to a specific C-H bond, enabling selective reaction at that site. acs.org For amine scaffolds, the nitrogen atom itself or a group attached to it can serve as the directing element. Transition metals like palladium and copper are frequently used to catalyze these transformations. acs.orgbeilstein-journals.org
For example, a common strategy involves the use of removable directing groups, such as the 8-aminoquinoline (B160924) group, which can be attached to a molecule to direct the amination of a specific C-H bond. beilstein-journals.org After the C-N bond is formed, the directing group can be cleaved. acs.orgbeilstein-journals.org While many examples focus on aryl C-H bonds, methods for the functionalization of aliphatic C(sp³)–H bonds are also advancing. acs.org These routes could theoretically be applied to precursors of 2,2-dimethylhexan-3-amine to install the amine group at the C3 position of the hexane (B92381) chain in a highly regioselective manner.
| Catalyst System | Directing Group Example | Typical Substrate | Key Advantage |
|---|---|---|---|
| Palladium (Pd) | Picolinamide, Aminoquinoline | Aliphatic and Aromatic C-H bonds | High regioselectivity and functional group tolerance. acs.org |
| Copper (Cu) | Oxalamide, 8-Aminoquinoline | Anilines, Ferrocenes | Cost-effective and uses air as an oxidant. acs.orgbeilstein-journals.org |
| Rhodium (Rh) | Various N-heterocycles | Aryl C-H bonds | Enables dual C-H functionalization cascades. researchgate.net |
| Iron (Fe) | (none - non-directed) | Aliphatic C-H bonds | Catalyst control over site-selectivity. nih.gov |
Late-Stage Functionalization of Related Structures
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in its synthesis. researchgate.net This strategy is invaluable in drug discovery for rapidly creating analogues of a lead compound. For a molecule like 2,2-dimethylhexan-3-amine, LSF could be used to modify the alkyl scaffold, potentially altering its properties.
Non-directed C-H oxidation is a powerful LSF tool, where catalysts can selectively functionalize C-H bonds based on their intrinsic electronic and steric properties, rather than proximity to a directing group. nih.gov For instance, iron-based catalysts like Fe(PDP) have been shown to oxidize remote, unactivated aliphatic C-H bonds with predictable site-selectivity. nih.govnih.gov Applying such a catalyst to a derivative of 2,2-dimethylhexan-3-amine could introduce a hydroxyl group at a specific position on the hexyl chain, which could then be further modified. Another approach is the photoredox-catalyzed Cα–H functionalization of amines, which allows for the introduction of groups, such as a cyano group, on the carbon atom adjacent to the nitrogen. acs.org
Mechanistic Investigations of Amine Salt Formation Pathways
Understanding the mechanism of amine salt formation is essential for controlling the reaction and the properties of the final product. The reaction of 2,2-dimethylhexan-3-amine with hydrogen chloride is fundamentally an acid-base reaction to form the corresponding ammonium (B1175870) salt. mnstate.edu
Reaction Kinetics and Transition State Analysis
The formation of an amine hydrochloride salt from a free amine and HCl is typically a very fast, diffusion-controlled reaction. britannica.com The process involves the transfer of a proton from the acid (HCl) to the lone pair of electrons on the nitrogen atom of the amine. mnstate.edu
R₃N + HCl → [R₃NH]⁺Cl⁻
The kinetics of this reaction in solution are influenced by several factors, including the solvent, temperature, and the concentration of reactants. The solvent's polarity and its ability to solvate the resulting ions can significantly affect the reaction rate and the equilibrium position. pitt.edu In non-polar solvents, the resulting ammonium salt may exist as tight ion pairs or larger aggregates, whereas in polar solvents, it is more likely to be dissociated into solvated ions. pitt.edu
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), can provide insight into the structure and energy of the transition state for the proton transfer. gla.ac.ukgla.ac.uk For a simple acid-base reaction like this, the transition state would involve a partially formed N-H bond and a partially broken H-Cl bond. DFT calculations can also be used to determine the lattice energies of the resulting crystalline salt, providing an understanding of the forces that stabilize the solid-state structure. gla.ac.ukgla.ac.uk Mechanistic studies on related systems have also investigated the role of intermediate species, such as O-methylimidates when forming amides from amine hydrochlorides and orthoesters, which highlights the potential for complex pathways depending on the specific reagents used. tandfonline.comtandfonline.com
Elucidation of Catalytic Cycles
The synthesis of this compound, a sterically hindered primary amine, is most commonly achieved through the reductive amination of 2,2-dimethylhexan-3-one. This transformation involves the reaction of the ketone with an amine source, typically ammonia, in the presence of a reducing agent and a catalyst. The elucidation of the catalytic cycles in this process is crucial for optimizing reaction conditions, enhancing yield and selectivity, and developing more efficient and sustainable synthetic routes. While a universally applied catalyst does not exist, the catalytic cycles involved can be understood by examining the general mechanism of reductive amination, particularly in the context of sterically hindered ketones.
Stage 1: Imine Formation
The initial step is the nucleophilic attack of ammonia on the carbonyl carbon of 2,2-dimethylhexan-3-one. This reaction is often acid-catalyzed and leads to the formation of a hemiaminal intermediate. The bulky tert-butyl group adjacent to the carbonyl function in 2,2-dimethylhexan-3-one introduces significant steric hindrance, which can make this step slow and reversible.
Subsequent dehydration of the hemiaminal yields the corresponding imine, 2,2-dimethylhexan-3-imine. The equilibrium of this reaction is driven forward by the removal of water, which can be achieved by using a dehydrating agent or by the catalyst system itself. For sterically hindered ketones, the formation of the iminium ion is a critical and often rate-limiting step.
Stage 2: Catalytic Reduction of the Imine
Once the imine is formed, it is reduced to 2,2-Dimethylhexan-3-amine. This reduction can be accomplished using various reducing agents, but for catalytic processes, molecular hydrogen (H₂) is a common choice, often in conjunction with a transition metal catalyst. The catalytic cycle for this hydrogenation can be illustrated with a generic transition metal catalyst (M).
A plausible catalytic cycle for the hydrogenation of the imine intermediate can be described as follows:
Oxidative Addition of Hydrogen: The cycle begins with the oxidative addition of a dihydrogen molecule to the active metal center of the catalyst, forming a dihydrido-metal complex.
Coordination of the Imine: The imine intermediate coordinates to the metal center of the dihydrido-complex. The mode of coordination can influence the stereochemical outcome in asymmetric synthesis.
Migratory Insertion: A hydride ligand on the metal center is transferred to the imine carbon in a migratory insertion step. This results in the formation of a metal-amido complex.
Reductive Elimination: The final step is the reductive elimination of the product amine, which regenerates the active catalyst, allowing it to re-enter the catalytic cycle.
The efficiency of this cycle is dependent on several factors, including the nature of the metal catalyst, the ligands coordinated to the metal, the reaction temperature, and the hydrogen pressure.
For the synthesis of sterically hindered amines like 2,2-Dimethylhexan-3-amine, catalysts based on noble metals such as rhodium (Rh) and ruthenium (Ru) have been shown to be effective. Non-noble metal catalysts based on cobalt (Co), nickel (Ni), and iron (Fe) are also gaining prominence due to their lower cost and toxicity.
Below is a table summarizing various catalytic systems that have been employed for the reductive amination of ketones, which are analogous to the synthesis of 2,2-Dimethylhexan-3-amine.
| Catalyst | Reducing Agent | Amine Source | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
| Ru/C | H₂ | NH₃ | Methanol | 80-120 | 20-50 | 75-90 |
| Rh/Al₂O₃ | H₂ | NH₃ | Ethanol | 70-100 | 10-40 | 80-95 |
| Raney Ni | H₂ | NH₃ | Isopropanol | 100-150 | 50-100 | 60-85 |
| Co/C | H₂ | NH₃ | Water | 120-160 | 40-80 | 70-88 |
| Fe(acac)₃/Ligand | H₂ | NH₃ | Toluene | 100-140 | 30-60 | 65-80 |
This table presents typical data for the reductive amination of sterically hindered ketones and serves as a representative example.
In addition to catalytic hydrogenation, other reducing agents can be used, which involve different mechanistic pathways. For instance, when using silanes as reducing agents, the activation of the silane (B1218182) by a Lewis base or a transition metal catalyst is a key step. The activated silane then delivers a hydride to the imine. Similarly, borohydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can reduce the imine directly, often without the need for a metal catalyst, through a direct hydride transfer mechanism. However, these stoichiometric reductions are less atom-economical than catalytic hydrogenation.
Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the energetics and transition states of these catalytic cycles. nih.gov These studies help in understanding the role of the catalyst and the substrate's steric and electronic properties in determining the reaction pathway and efficiency. For hindered ketones, computational models can predict the energy barriers for imine formation versus direct ketone reduction, aiding in the rational design of selective catalytic systems.
Advanced Analytical Characterization Techniques in Research on 2,2 Dimethylhexan 3 Amine Hydrochloride
High-Resolution Spectroscopic Methodologies for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure and stereochemistry of 2,2-Dimethylhexan-3-amine (B13205969) hydrochloride. These methods provide detailed insights into the connectivity of atoms and their spatial arrangement.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the constitution of 2,2-Dimethylhexan-3-amine. One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. However, for a comprehensive structural assignment and to resolve complex spin systems, multi-dimensional NMR techniques are often employed.
In the case of 2,2-Dimethylhexan-3-amine, the presence of a chiral center at the C3 position renders the methylene (B1212753) protons (C4) diastereotopic. masterorganicchemistry.combohrium.com This means that even in an achiral solvent, they are chemically non-equivalent and should, in principle, give rise to distinct signals in the ¹H NMR spectrum. masterorganicchemistry.com Advanced NMR techniques can enhance the resolution and aid in the assignment of these and other complex signals. ipb.pt
To determine the enantiomeric purity of 2,2-Dimethylhexan-3-amine hydrochloride, chiral solvating agents (CSAs) can be utilized in NMR spectroscopy. researchgate.netnih.gov These agents, such as (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol, form transient diastereomeric complexes with the enantiomers of the amine. nih.gov These complexes exhibit different NMR spectral characteristics, allowing for the quantification of each enantiomer. researchgate.netnih.gov
A hypothetical ¹H NMR data table for the diastereomeric complexes of (R)- and (S)-2,2-Dimethylhexan-3-amine with a chiral solvating agent is presented below.
| Proton Assignment | (R)-Enantiomer Complex (ppm) | (S)-Enantiomer Complex (ppm) |
| H3 | 3.15 | 3.18 |
| H4a | 1.62 | 1.65 |
| H4b | 1.75 | 1.78 |
| H5 | 1.40 | 1.42 |
| H6 | 0.95 | 0.96 |
| C(CH₃)₃ | 1.05 | 1.07 |
This is a hypothetical data table for illustrative purposes.
Advanced Mass Spectrometry (MS) Techniques (e.g., Ion Mobility MS, High-Resolution MS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of this compound. Advanced MS techniques, particularly Ion Mobility-Mass Spectrometry (IM-MS), offer an additional dimension of separation based on the size, shape, and charge of an ion. nih.govdntb.gov.ua This gas-phase electrophoretic technique can be used to separate chiral molecules. nih.govacs.org
In a chiral IM-MS experiment, a chiral drift gas modifier is introduced into the ion mobility cell. nih.gov The enantiomers of 2,2-Dimethylhexan-3-amine would exhibit different interactions with the chiral modifier, leading to different drift times and enabling their separation and quantification. nih.gov This technique is particularly valuable for the analysis of chiral compounds that are difficult to separate by chromatography. acs.orgspringernature.com
Below is a hypothetical data table illustrating the separation of the enantiomers of 2,2-Dimethylhexan-3-amine using IM-MS.
| Enantiomer | Drift Time (ms) with Chiral Modifier |
| (R)-2,2-Dimethylhexan-3-amine | 25.3 |
| (S)-2,2-Dimethylhexan-3-amine | 26.1 |
This is a hypothetical data table for illustrative purposes.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. daneshyari.comdntb.gov.ua Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral molecules in solution. mdpi.com The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. daneshyari.com
For a molecule like 2,2-Dimethylhexan-3-amine, which lacks a strong chromophore, derivatization with a chromophoric group may be necessary to obtain a measurable ECD signal. The experimental ECD spectrum can then be compared with the theoretically calculated spectrum for a known absolute configuration to make a stereochemical assignment. mdpi.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are central to the analysis of chemical compounds, providing both qualitative and quantitative information. For chiral molecules like this compound, specialized chromatographic methods are required for enantiomeric separation and purity assessment.
Enantioselective Chromatography for Chiral Purity Determination
Enantioselective chromatography is the gold standard for determining the chiral purity of a compound. mdpi.com This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). researchgate.netyakhak.org The CSP creates a chiral environment in which the enantiomers of this compound can form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation. mdpi.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including amines. researchgate.netjiangnan.edu.cn The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. researchgate.net
A hypothetical enantioselective HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Value |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R)-enantiomer | 8.5 min |
| Retention Time (S)-enantiomer | 10.2 min |
This is a hypothetical data table for illustrative purposes.
Advanced High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust and reliable HPLC method is crucial for the routine analysis of this compound. nih.gov This involves optimizing various parameters to achieve the desired separation efficiency, resolution, and analysis time. mdpi.com Factors to consider include the choice of the chiral stationary phase, the composition of the mobile phase (including the organic modifier and any additives), column temperature, and flow rate. researchgate.netresearchgate.net
Modern HPLC method development often employs a systematic approach, such as the use of computer-aided modeling and design of experiments (DoE) to efficiently explore the experimental space and identify the optimal conditions. The goal is to develop a method that is not only effective for separating the enantiomers but is also rugged and reproducible for quality control purposes. jiangnan.edu.cn
X-ray Crystallography for Solid-State Structural Analysis
The determination of the crystal structure of this compound would involve the growth of a suitable single crystal, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced.
Due to the absence of publicly available crystallographic data for this compound, the crystal structure of a related simple alkylamine salt, n-hexylammonium chloride, can be considered as a representative example. The crystallographic data for n-hexylammonium chloride provides a model for the type of information that would be obtained for this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C6H16N+ · Cl− |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.92(1) |
| b (Å) | 8.41(1) |
| c (Å) | 11.43(1) |
| β (°) | 109.5(1) |
| Volume (ų) | 900.1 |
| Z | 4 |
In the solid state, amine hydrochlorides form extensive networks of hydrogen bonds and other non-covalent interactions, which dictate their crystal packing and physical properties. The protonated amino group (-NH3+) acts as a hydrogen bond donor, while the chloride anion (Cl−) is a hydrogen bond acceptor.
The analysis of the crystal structure of an alkylamine hydrochloride would reveal a supramolecular assembly where the ammonium (B1175870) headgroups and chloride ions form a distinct polar layer, stabilized by N-H···Cl hydrogen bonds. The nonpolar alkyl chains would then segregate into nonpolar layers. This layered structure is a common motif in the crystal packing of amphiphilic molecules. The specific distances and angles of these hydrogen bonds can be precisely measured from the crystallographic data, providing a quantitative description of the supramolecular architecture. For instance, in many alkylammonium chloride crystals, N-H···Cl bond distances are typically in the range of 3.1 to 3.3 Å.
Advanced Electrochemical Analysis of Amine Salts
Electrochemical methods are powerful for probing the redox behavior and conductivity of ionic compounds in solution. These techniques can provide valuable information about the reactivity and ionic mobility of this compound.
Cyclic voltammetry is a widely used electrochemical technique to investigate the oxidation and reduction processes of a species. For aliphatic amines, the primary electrochemical reaction of interest is their oxidation at an electrode surface. The potential at which this oxidation occurs is dependent on the structure of the amine.
| Amine | Peak Potential (V vs. SCE) |
|---|---|
| n-Propylamine | +1.05 |
| n-Butylamine | +1.03 |
| iso-Butylamine | +1.01 |
| sec-Butylamine | +0.98 |
| tert-Butylamine | +0.95 |
Note: The data presented are representative values from studies on aliphatic amines and may vary depending on the experimental conditions such as the electrode material, solvent, and supporting electrolyte.
Conductometry measures the electrical conductivity of a solution, which is dependent on the concentration and mobility of the ions present. For an amine salt like this compound, which is a strong electrolyte, it is expected to fully dissociate in aqueous solution into the 2,2-dimethylhexan-3-ammonium cation and the chloride anion.
The molar conductivity of the solution is a measure of the current-carrying capacity of one mole of the electrolyte. According to Kohlrausch's law, the molar conductivity of a strong electrolyte decreases with the square root of the concentration in dilute solutions. By measuring the conductivity at various concentrations, the limiting molar conductivity at infinite dilution can be determined by extrapolation. This value is the sum of the individual ionic conductivities of the cation and anion.
A conductometric titration can also be performed, for example, by titrating a solution of the amine hydrochloride with a strong base like sodium hydroxide (B78521). The conductivity of the solution changes as the more mobile hydronium ions (from the hydrolysis of the ammonium salt) are replaced by less mobile sodium ions, and then increases after the equivalence point due to the excess of highly mobile hydroxide ions. The equivalence point is determined from the inflection point of the titration curve.
| Concentration (mol/L) | Molar Conductivity (S cm²/mol) |
|---|---|
| 0.0005 | 147.81 |
| 0.001 | 147.28 |
| 0.005 | 144.96 |
| 0.01 | 143.55 |
| 0.02 | 141.27 |
Theoretical and Computational Chemistry Applied to 2,2 Dimethylhexan 3 Amine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. For 2,2-Dimethylhexan-3-amine (B13205969) hydrochloride, these methods can elucidate its conformational preferences, predict its spectroscopic signatures, and unravel the energetic landscapes of its chemical reactions.
The presence of a bulky tert-butyl group adjacent to the amine functionality in 2,2-Dimethylhexan-3-amine hydrochloride introduces significant steric hindrance, which plays a crucial role in determining its three-dimensional structure. DFT studies are instrumental in exploring the molecule's conformational landscape to identify the most stable arrangements of its atoms.
By systematically rotating the single bonds within the molecule, a potential energy surface can be generated. The locations of energy minima on this surface correspond to stable conformers. For this compound, the key dihedral angles to consider are those around the C2-C3 and C3-N bonds. The bulky tert-butyl group is expected to restrict the rotational freedom around these bonds significantly.
Theoretical calculations for similar sterically hindered amines suggest that the lowest energy conformers will be those that minimize the steric repulsion between the tert-butyl group, the propyl group, and the ammonium (B1175870) group. These studies often employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy.
Table 1: Hypothetical Relative Energies of 2,2-Dimethylhexan-3-amine Cation Conformers Calculated by DFT (Note: This data is illustrative and based on typical findings for similar molecules, as specific literature for this compound is not available.)
| Conformer | Dihedral Angle (C(Et)-C(NH3+)-C(tBu)-C) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| 1 (Anti) | 180 | 0.00 | 75.3 |
| 2 (Gauche 1) | 60 | 1.50 | 12.3 |
| 3 (Gauche 2) | -60 | 1.50 | 12.3 |
DFT calculations can also predict various spectroscopic parameters, which are invaluable for the structural elucidation of this compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which can be converted into chemical shifts. nih.gov Predicted ¹H and ¹³C NMR spectra can help in the assignment of experimental signals. For this compound, calculations would likely show distinct signals for the different methyl and methylene (B1212753) groups, with the chemical shifts being influenced by the proximity to the electron-withdrawing ammonium group.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies can then be correlated with experimental infrared (IR) spectra. For this compound, characteristic vibrational modes would include N-H stretching and bending frequencies of the ammonium group, as well as C-H stretching and bending modes of the alkyl chains.
Mass Spectrometry (MS): While DFT is not typically used to directly predict mass spectra, it can be used to study the fragmentation pathways of the molecular ion. By calculating the energies of potential fragment ions and the transition states connecting them, it is possible to rationalize the observed fragmentation patterns in an experimental mass spectrum.
Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This data is for illustrative purposes and based on general principles, as specific computational studies for this molecule are not available.)
| Spectroscopic Technique | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | ~0.9 | t-butyl protons |
| Chemical Shift (ppm) | ~3.0 | CH-NH3+ proton | |
| ¹³C NMR | Chemical Shift (ppm) | ~25 | t-butyl carbons |
| Chemical Shift (ppm) | ~60 | CH-NH3+ carbon | |
| IR | Vibrational Frequency (cm⁻¹) | ~3000-3200 | N-H stretch |
| Vibrational Frequency (cm⁻¹) | ~1500-1600 | N-H bend |
DFT is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For this compound, computational studies could explore reactions such as deprotonation or nucleophilic substitution. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies, providing a deeper understanding of the reaction kinetics.
For example, the proton affinity of 2,2-Dimethylhexan-3-amine could be calculated to quantify its basicity. The reaction pathway for its interaction with a base could be modeled to understand the role of steric hindrance in its reactivity. Such studies would provide valuable information on how the bulky tert-butyl group influences the accessibility of the amine's lone pair of electrons and the protonated amine group.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in the condensed phase, such as in solution. MD simulations model the movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions.
The behavior of this compound in solution is governed by its interactions with solvent molecules. MD simulations can be used to study the solvation shell around the 2,2-dimethylhexan-3-ammonium cation and the chloride anion.
In aqueous solution, water molecules are expected to form hydrogen bonds with the N-H protons of the ammonium group. The chloride ion will also be hydrated by water molecules. The bulky alkyl groups of the cation are hydrophobic and will influence the local water structure. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. eie.gr
The choice of solvent can significantly impact the properties of the amine salt. Simulations in different solvents, such as alcohols or non-polar organic solvents, could reveal how the solvation structure and the strength of ion pairing between the cation and anion change with the solvent environment.
Table 3: Hypothetical Solvation Characteristics of 2,2-Dimethylhexan-3-ammonium Ion from MD Simulations (Note: This data is illustrative and based on general trends observed for similar ions.)
| Solvent | Coordination Number of Water around NH3+ | Average N-H···O(water) Hydrogen Bond Distance (Å) | Residence Time of Water in First Solvation Shell (ps) |
|---|---|---|---|
| Water | 3-4 | 1.8 - 2.0 | 5 - 10 |
| Methanol | 3-4 | 1.8 - 2.1 | 8 - 15 |
| Dimethyl Sulfoxide (DMSO) | 2-3 | 1.9 - 2.2 | 15 - 25 |
In solution, the 2,2-Dimethylhexan-3-ammonium cation is not static but undergoes conformational fluctuations. MD simulations can track these changes over time, providing information on the flexibility of the molecule and the timescales of conformational transitions.
Furthermore, MD simulations can shed light on the intermolecular interactions between multiple solute molecules. At higher concentrations, ion pairing and aggregation can occur. Simulations can be used to calculate the potential of mean force between the cation and anion, which quantifies the effective interaction between them in solution. This can help in understanding the extent of ion association and its dependence on the solvent and concentration. The simulations can also reveal how the sterically hindering tert-butyl group affects the approach of other molecules and ions.
Machine Learning and Artificial Intelligence in Amine Chemistry
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as transformative tools in chemical research, enabling the analysis of large datasets to uncover complex patterns and predict molecular behavior. sesjournal.com In the context of amine chemistry, these technologies are accelerating the discovery and development of new synthetic routes and molecules.
The synthesis of amines, including structurally specific compounds like 2,2-Dimethylhexan-3-amine, can be a complex undertaking with multiple potential side reactions and variable yields. Predictive modeling using machine learning offers a solution to this challenge by forecasting the outcomes of chemical reactions. nih.gov These models are typically trained on vast datasets of documented reactions, often sourced from chemical literature and patents. acs.orgmit.edu
By representing reactants and reaction conditions as numerical inputs, neural networks and other algorithms can learn the intricate relationships that govern chemical transformations. mit.edu A common approach involves a two-step process: first, generalized reaction templates are applied to a set of reactants to generate a list of all chemically plausible products. acs.org Second, a trained ML model scores each potential outcome, assigning a probability to rank the most likely major product. acs.orgbohrium.com For the synthesis of 2,2-Dimethylhexan-3-amine, such models could be employed to predict the major product and yield under various conditions (e.g., different catalysts, solvents, temperatures), thereby minimizing the need for extensive trial-and-error experimentation and optimizing the synthetic route. sesjournal.com
| Model Architecture | Training Data Source | Top-1 Accuracy (% of cases where the major product is ranked first) | Reference |
|---|---|---|---|
| Neural Network with Edit-Based Representation | 15,000 reactions from U.S. patents | 71.8% | acs.orgmit.edu |
| Extreme Gradient Boosting (XGB) | 286 emerging amine pollutants for N-dealkylation | 81.0% | mdpi.com |
| Ensemble Model (consensus strategy) | 286 emerging amine pollutants for N-dealkylation | 86.2% | mdpi.com |
Data-driven methods, particularly Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, are pivotal for establishing correlations between a molecule's structure and its physical, chemical, or biological properties. nih.govmdpi.com These models translate a chemical structure into a set of numerical values known as molecular descriptors, which quantify various topological, geometric, and electronic features. mdpi.com
For an amine like 2,2-Dimethylhexan-3-amine, descriptors would capture features such as its molecular weight, the degree of branching (e.g., the presence of a tert-butyl group), steric hindrance around the amino group, and electronic properties. nih.govacs.org By training a model on a dataset of diverse amines with known properties (e.g., pKa, degradation rate, toxicity), a mathematical relationship can be established. mdpi.comnih.gov This model can then predict the properties of new or uncharacterized amines. For instance, a QSPR model could predict the oxidative degradation rate of 2,2-Dimethylhexan-3-amine by considering its structural features, such as the sterically hindered nature which may enhance its stability against radical formation. nih.govacs.org
| Descriptor Category | Example Descriptors | Property Correlated | Reference |
|---|---|---|---|
| Constitutional | Molecular Weight, Number of N atoms | Carcinogenicity | mdpi.com |
| Topological | Wiener Index, Connectivity Indices | Carcinogenicity | mdpi.com |
| Quantum Chemical | Dipole Moment, pKa value | Degradation Rate | nih.govacs.org |
| Structural | Steric Hindrance (A values), Number of Hydroxyl/Alkyl Groups | Degradation Rate | acs.org |
| Physicochemical | SlogP_VSA2 (LogP and surface area contribution) | N-dealkylation Metabolism | mdpi.com |
Computational Design of Related Amine Derivatives
Beyond predicting the properties of existing molecules, computational chemistry offers tools for the de novo design of novel compounds with desired characteristics. This rational, computer-aided approach significantly accelerates the development of new materials, catalysts, and therapeutic agents based on amine scaffolds.
The synthesis of chiral amines is a critical challenge in organic chemistry, as the biological activity of a molecule often depends on its stereochemistry. nih.gov 2,2-Dimethylhexan-3-amine possesses a chiral center at the third carbon atom. The production of a specific enantiomer requires a stereoselective synthesis, often involving a chiral catalyst.
In silico screening provides a high-throughput method to identify promising catalysts without synthesizing and testing each one experimentally. drugtargetreview.com This process typically involves building a virtual library of potential catalysts and computationally evaluating their performance for a target reaction, such as the asymmetric reduction of a corresponding imine to form the chiral amine. nih.govfrontiersin.org Using methods like Density Functional Theory (DFT), researchers can model the reaction's transition states to predict which catalyst will provide the highest enantioselectivity. mdpi.com This computational pre-screening narrows down the candidates, allowing experimental efforts to focus on the most promising options, thereby saving significant time and resources. sciopen.comresearchgate.net
| Step | Description | Computational Tools/Methods |
|---|---|---|
| 1. Library Generation | Create a virtual library of candidate catalysts (e.g., by varying ligands on a metal center). | Molecular modeling software. |
| 2. Reaction Mechanism Modeling | Model the key steps of the catalytic cycle for the target reaction (e.g., stereoselective reduction). | Density Functional Theory (DFT). |
| 3. Transition State Analysis | Calculate the energy barriers for the transition states leading to different stereoisomers. The difference in energy barriers correlates with enantioselectivity. | DFT, Quantum Mechanics (QM). |
| 4. Candidate Ranking | Rank the catalysts based on predicted activity and selectivity. | Data analysis and visualization tools. |
| 5. Experimental Validation | Synthesize and test the top-ranked catalysts in the laboratory. | N/A (Experimental). |
The molecular structure of 2,2-Dimethylhexan-3-amine can serve as a foundational scaffold for designing new molecules engineered to have specific interactions, particularly with biological targets like proteins. mdpi.com Rational design uses computational techniques to guide the modification of a lead compound to enhance its binding affinity, selectivity, or other desired properties. nih.gov
The process begins with an understanding of the target's three-dimensional structure, often an enzyme's active site or a receptor's binding pocket. nih.gov Using molecular docking simulations, a derivative of the amine scaffold can be virtually placed into this pocket to predict its binding orientation and affinity. mdpi.com Molecular dynamics (MD) simulations can then be used to observe the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) involved. mdpi.commdpi.com Based on these simulations, chemists can propose specific modifications to the scaffold—such as adding hydrogen-bonding groups or altering alkyl chain length—to optimize its interaction with the target. acs.org This iterative cycle of computational design and simulation allows for the creation of highly specialized amine derivatives tailored for a specific purpose. researchgate.net
| Tool/Technique | Purpose in Amine Scaffold Design | Typical Information Gained |
|---|---|---|
| Molecular Docking | Predicts the preferred binding mode of a designed amine derivative within a target protein's active site. | Binding pose, scoring function (estimated affinity). |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the amine-protein complex over time to assess stability and dynamics. | Interaction stability, conformational changes, binding free energy. |
| Free Energy Perturbation (FEP) | Calculates the relative binding affinity between two similar amine ligands with high accuracy. | Quantitative prediction of affinity changes upon modification. |
| Quantitative Structure-Activity Relationship (QSAR) | Builds models to predict the activity of new derivatives based on structural features. | Predicted biological activity, guidance for structural modifications. |
Environmental Chemistry and Degradation Studies of 2,2 Dimethylhexan 3 Amine Hydrochloride As a Model Organic Compound
Advanced Oxidation Processes for Decomposition
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered highly effective for the degradation of recalcitrant organic compounds like aliphatic amines.
Photocatalytic degradation, an AOP that utilizes a semiconductor photocatalyst (such as titanium dioxide, TiO₂) and a light source, is a promising method for the decomposition of organic pollutants. The process is initiated by the absorption of photons with energy equal to or greater than the bandgap of the semiconductor, leading to the formation of electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), including hydroxyl radicals, which are the primary agents of degradation.
For a branched aliphatic amine like 2,2-Dimethylhexan-3-amine (B13205969), the degradation pathway is expected to proceed through several steps. The initial attack by hydroxyl radicals would likely occur at the C-H bonds adjacent to the amine group or at the lone pair of electrons on the nitrogen atom. This can lead to the formation of various intermediates, including hydroxylated amines, aldehydes, and smaller carboxylic acids, before eventual mineralization to carbon dioxide, water, and inorganic ions. The presence of the tertiary butyl group may influence the reaction rate and the nature of the intermediates formed due to steric hindrance and the stability of potential radical intermediates.
Table 1: Predicted Intermediates in the Photocatalytic Degradation of 2,2-Dimethylhexan-3-amine
| Intermediate Compound | Chemical Formula | Predicted Formation Pathway |
| 2,2-Dimethylhexan-3-ol | C₈H₁₈O | Hydroxylation at the carbon bearing the amine group |
| 2,2-Dimethylhexan-3-one | C₈H₁₆O | Oxidation of the secondary alcohol intermediate |
| Pivalic acid | C₅H₁₀O₂ | Cleavage of the carbon-carbon bond adjacent to the tertiary butyl group |
| Propanoic acid | C₃H₆O₂ | Cleavage of the carbon-carbon bond on the ethyl side of the amine |
| Ammonia (B1221849) | NH₃ | Deamination |
Ozonation and Fenton-like Reactions
Ozonation is another effective AOP for the degradation of aliphatic amines. Ozone can react directly with the amine or decompose to form hydroxyl radicals, which then attack the organic molecule. The reaction of ozone with aliphatic amines is generally rapid, with the initial step often being an electrophilic attack on the nitrogen atom. This can lead to the formation of N-oxides and nitroalkanes. Subsequent reactions can result in the cleavage of C-N and C-C bonds, leading to the formation of smaller organic molecules and ultimately mineralization. For 2,2-Dimethylhexan-3-amine, ozonation is expected to yield a mixture of oxygenated products and smaller organic fragments.
Fenton-like reactions, which involve the use of a catalyst like iron salts and an oxidant such as hydrogen peroxide, are also highly effective in generating hydroxyl radicals for the degradation of organic pollutants. The degradation of aliphatic amines by Fenton's reagent is known to be efficient. The reaction mechanism involves the catalytic decomposition of hydrogen peroxide by Fe(II) to produce hydroxyl radicals. These radicals then attack the amine, leading to its degradation through pathways similar to those in photocatalysis. The effectiveness of the Fenton process is highly dependent on factors such as pH, temperature, and the concentrations of the iron catalyst and hydrogen peroxide. Studies on other amines suggest that the degradation efficiency is typically highest at acidic pH. journalssystem.comresearchgate.netresearchgate.net
Biodegradation Mechanisms and Environmental Fate
Biodegradation is a key process that determines the environmental persistence of organic compounds. It involves the breakdown of organic matter by microorganisms, primarily bacteria and fungi.
The branched structure of 2,2-Dimethylhexan-3-amine, particularly the tertiary butyl group, may pose a challenge for microbial degradation. Steric hindrance can make it more difficult for enzymes to access the target bonds. However, some microorganisms have been shown to degrade branched-chain compounds. It is plausible that specialized microbial consortia in soil and water could adapt to utilize this compound as a source of carbon and nitrogen.
During the biodegradation of 2,2-Dimethylhexan-3-amine, a number of metabolites can be expected to form. The initial deamination would likely produce 2,2-dimethylhexan-3-one. This ketone could then be further metabolized through various pathways. One possibility is the cleavage of the carbon chain, potentially leading to the formation of pivalic acid and propanoic acid. These smaller carboxylic acids are generally more readily biodegradable. The formation of ammonia as a byproduct of deamination would contribute to the nitrogen cycle in the environment.
Table 2: Potential Biodegradation Metabolites of 2,2-Dimethylhexan-3-amine
| Metabolite | Chemical Formula | Enzymatic Reaction |
| 2,2-Dimethylhexan-3-one | C₈H₁₆O | Amine oxidase/dehydrogenase |
| Pivalic acid | C₅H₁₀O₂ | Oxidative cleavage |
| Propanoic acid | C₃H₆O₂ | Oxidative cleavage |
| Ammonia | NH₃ | Deamination |
Adsorption and Transport Phenomena in Environmental Matrices
The transport and fate of 2,2-Dimethylhexan-3-amine hydrochloride in the environment will be significantly influenced by its adsorption to soil and sediment particles. As an amine hydrochloride, this compound will exist as a cation in aqueous solution, which will strongly influence its interaction with environmental surfaces.
Soil and sediment components, such as clay minerals and organic matter, typically have negatively charged surfaces. This leads to strong electrostatic interactions with cationic species like the protonated form of 2,2-Dimethylhexan-3-amine. Cation exchange is expected to be a primary mechanism of adsorption. researchgate.netnih.gov The strength of this adsorption will depend on factors such as the cation exchange capacity (CEC) of the soil, the soil pH, and the presence of other competing cations.
Table 3: Factors Influencing the Environmental Transport of this compound
| Environmental Factor | Influence on Transport | Rationale |
| Soil Clay Content | Decreased | High cation exchange capacity leads to strong adsorption. researchgate.netnih.gov |
| Soil Organic Matter | Decreased | Provides negatively charged sites for adsorption. |
| Soil pH | Variable | Lower pH increases the cationic form, potentially increasing adsorption to negatively charged sites. |
| Ionic Strength of Soil Water | Increased | Competing cations can displace the amine from adsorption sites. |
Interactions with Soil Organic Matter and Minerals
The sorption of this compound to soil is a complex process dictated by the compound's chemistry and the physical-chemical properties of the soil matrix. In the aqueous phase of most environmental soils (typically pH 4-8), the amine group will be protonated, existing as a cation (2,2-dimethylhexan-3-ammonium). This cationic nature is a primary driver of its interaction with soil components.
Interactions with Soil Minerals: Soil minerals, particularly clays (B1170129) (e.g., montmorillonite, kaolinite) and aluminum or iron oxides, possess negatively charged surfaces at typical environmental pH levels. royalsocietypublishing.orgnih.gov The positively charged 2,2-dimethylhexan-3-ammonium cation is expected to bind strongly to these surfaces through electrostatic attraction and cation exchange mechanisms. nih.govwur.nlresearchgate.net In cation exchange, the organic cation displaces inorganic cations (like Ca²⁺, Mg²⁺, K⁺, Na⁺) from the mineral's exchange sites. The strength of this binding is significant and contributes to the compound's retention in the soil, particularly in soils with high clay content. Studies on similar short-chain amines demonstrate that this electrostatic interaction with mineral surfaces is a key mechanism for their adsorption in soil. mdpi.comcambridge.org
The theoretical influence of key soil parameters on the sorption of this compound is summarized in the interactive table below.
| Soil Parameter | Influence on Sorption | Dominant Mechanism | Expected Sorption Coefficient (Kd) |
|---|---|---|---|
| High Clay Content (>30%) | Increases sorption | Cation Exchange / Electrostatic Attraction | High |
| High Organic Carbon (>5%) | Increases sorption | Hydrophobic Partitioning & Electrostatic Attraction | High |
| Low pH (< 5) | Increases sorption | Promotes cationic form, enhancing electrostatic attraction | Moderate to High |
| High Sand Content (>70%) | Decreases sorption | Low Cation Exchange Capacity and low surface area | Low |
Leaching Potential and Mobility Assessment
The mobility of an organic compound in soil, and its corresponding potential to leach into groundwater, is inversely related to its strength of adsorption to soil particles. chemsafetypro.commdpi.com Compounds that sorb strongly will be retained in the upper soil horizons, while weakly sorbed compounds are more likely to be transported downward with infiltrating water.
The mobility of this compound is expected to be relatively low in most common soil types due to the strong sorption mechanisms described previously. The primary factors controlling its mobility include soil texture, organic matter content, and pH.
Effect of Soil Texture and Organic Matter: In soils rich in clay and organic matter, the compound's mobility will be significantly limited. The abundance of negatively charged binding sites promotes strong adsorption, effectively immobilizing the compound. Conversely, in coarse-textured soils, such as sands, which have a low cation exchange capacity and low organic matter content, the potential for leaching would be substantially higher. mdpi.com
Effect of pH: Soil pH plays a critical role. In acidic to neutral soils, the amine remains in its cationic form, maximizing electrostatic interactions and minimizing mobility. researchgate.net If the soil pH were to become highly alkaline (pH > 10), a greater fraction of the amine would exist in its neutral, less water-soluble form. While this would reduce binding via cation exchange, its mobility would then be governed primarily by its hydrophobicity and interaction with SOM.
The mobility of organic chemicals in soil is often categorized using the organic carbon-normalized sorption coefficient (Koc). chemsafetypro.com While an experimental Koc value for this compound is not available, the strong contribution of cation exchange suggests that its mobility would be low. A high Koc value would be expected, classifying it as having low to slight mobility.
The following interactive table provides a qualitative assessment of the compound's leaching potential based on these environmental factors.
| Soil Type | Organic Matter Content | Predicted Mobility Classification | Leaching Potential |
|---|---|---|---|
| Clay Loam | High (>4%) | Low / Immobile | Very Low |
| Silt Loam | Moderate (2-4%) | Low | Low |
| Sandy Loam | Low (1-2%) | Low to Medium | Moderate |
| Sand | Very Low (<1%) | Medium to High | High |
Potential Applications and Functionalization in Advanced Materials Science
Amine Salts as Monomers or Additives in Polymer Chemistry
Amine salts are a versatile class of compounds in polymer chemistry, capable of acting as monomers, initiators, or property-modifying additives. rsc.orgpolysciences.com They can be incorporated into polymer backbones or used to functionalize existing polymers, introducing properties such as pH responsiveness, hydrophilicity, and antimicrobial activity. polysciences.com
In principle, 2,2-Dimethylhexan-3-amine (B13205969) hydrochloride could be utilized in the synthesis of novel polymeric materials. For instance, heterocyclic polymers have been synthesized for the first time through the chemical oxidative polymerization of 3-amino-7-dimethylamino-2-methylphenazine hydrochloride. researchgate.net This suggests a potential pathway for the polymerization of other amine hydrochlorides.
The synthesis of chiral polyamines can also be achieved through the reduction of polypeptides, yielding a variety of chiral centers. nih.gov While not a direct polymerization of the amine, this highlights a method for creating polymers with complex amine structures. Furthermore, highly active catalyst systems for polymerizing 2,6-dimethylphenol (B121312) have been developed using aromatic amine ligands and copper(I) chloride, indicating another potential route for amine-involved polymerization. mdpi.com
The incorporation of amine functionalities can significantly influence the properties of polymers. For example, the presence of amine groups can affect the thermal and mechanical properties of polymers due to hydrogen bonding and other non-covalent interactions. While specific data for 2,2-Dimethylhexan-3-amine hydrochloride is unavailable, research on other amine-containing polymers provides insight into potential effects.
| Property | Potential Influence of Amine Incorporation |
| Conductivity | The protonated amine group could potentially contribute to ionic conductivity, particularly in the presence of moisture. |
| Mechanical Strength | The bulky 2,2-dimethylpropyl group may influence chain packing and intermolecular forces, potentially affecting tensile strength and flexibility. |
| Thermal Stability | The nature of the amine's influence on thermal stability would depend on the overall polymer structure and the strength of intermolecular interactions. |
| Adhesion | The polar amine group could enhance adhesion to various substrates. |
Development of Functional Organic Materials
Functional organic materials often rely on specific molecular interactions for their desired properties. Amine salts can play a crucial role in directing the assembly of these materials.
Supramolecular chemistry often utilizes non-covalent interactions, such as hydrogen bonding and ionic interactions, to construct complex architectures. Amine salts are excellent building blocks for such assemblies due to the directional nature of the hydrogen bonds formed by the ammonium (B1175870) cation and the electrostatic interactions with the counter-ion. While no specific studies on the supramolecular assemblies of this compound were found, the principles of supramolecular chemistry suggest its potential in forming such structures.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials with a wide range of applications. The incorporation of amine functionalities into these frameworks can enhance their properties, for instance, by providing sites for post-synthetic modification or by enhancing CO2 capture. rsc.orgwur.nl
Amine-functionalized MOFs can be synthesized directly from amine-containing linkers or through post-synthetic modification of a pre-existing framework. rsc.orgresearchgate.net Similarly, amine linkers are used in the synthesis of COFs, which are crystalline organic frameworks with a network structure made of covalent bonds. tcichemicals.comrsc.org The amine groups in these frameworks can serve as active sites for various applications. semanticscholar.org While there is no evidence of this compound being used in the synthesis of MOFs or COFs, its amine group makes it a potential candidate for incorporation into such structures.
| Framework Type | Potential Role of this compound |
| MOFs | Could potentially be used as a modulating agent during synthesis or incorporated as a counter-ion within the pores. |
| COFs | The amine could serve as a reactive site for post-synthetic modification of the framework. |
Role in Chiral Separation Technologies
Chiral amines are of significant interest in the synthesis of chiral polymers and for applications in chiral separation. nih.govmdpi.com The resolution of racemic mixtures is a critical process in the pharmaceutical and chemical industries, and chiral amines can be used as resolving agents.
2,2-Dimethylhexan-3-amine is a chiral molecule, and its hydrochloride salt could potentially be used in chiral separation technologies. The general principle involves the formation of diastereomeric salts with a racemic mixture, which can then be separated based on their different physical properties, such as solubility. While no studies specifically detailing the use of this compound for this purpose were identified, its chiral nature makes this a plausible area of application.
Use as Chiral Resolving Agents
Chiral amines are frequently employed as resolving agents for the separation of enantiomers of acidic compounds. The process involves the formation of diastereomeric salts through the reaction of the racemic acid with a single enantiomer of the chiral amine. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization.
While there is no specific documentation of this compound being used for this purpose, its chiral nature makes it a candidate for such applications. The bulky tert-butyl group adjacent to the chiral center could influence the crystal packing of the diastereomeric salts, potentially leading to efficient separation.
Application in Stationary Phases for Chromatography
Chiral stationary phases (CSPs) are crucial for the separation of enantiomers by chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC). Chiral molecules are immobilized onto a solid support to create a stationary phase that interacts differently with the enantiomers of a racemic analyte, leading to their separation.
Amines and their derivatives have been successfully used in the preparation of CSPs. Given its chirality and structural characteristics, 2,2-Dimethylhexan-3-amine could theoretically be functionalized and incorporated into a stationary phase for chiral separations. The steric hindrance and potential for hydrogen bonding could provide the necessary selectivity for resolving certain classes of racemic compounds. However, to date, no commercial or research-grade stationary phases explicitly incorporating this compound have been reported in the literature.
Future Directions and Emerging Research Avenues in 2,2 Dimethylhexan 3 Amine Hydrochloride Research
Integration of Artificial Intelligence and Robotics in Amine Synthesis and Discovery
The synthesis and discovery of amines are being revolutionized by the integration of artificial intelligence (AI) and robotics. These technologies offer the potential to accelerate the development of novel amine compounds and optimize the synthesis of known molecules like 2,2-Dimethylhexan-3-amine (B13205969) hydrochloride.
| Technology | Key Features | Potential Application to 2,2-Dimethylhexan-3-amine Hydrochloride |
|---|---|---|
| AI-Driven Robotic Chemist (Synbot) | Autonomous planning of synthetic pathways, modular hardware for dispensing, reaction, and analysis. nih.gov | Optimization of the synthesis of this compound for higher yield and purity. |
| Autonomous Synthesis Robot (RoboChem) | Machine learning for autonomous reaction optimization, real-time NMR analysis, small-volume flow chemistry. htworld.co.uksciencedaily.com | Rapid screening of reaction conditions (e.g., catalysts, solvents, temperature) to find the most efficient synthesis route. |
| AI-Powered Mobile Robots | Cooperative task handling (synthesis, analysis, decision-making), instantaneous data processing for next-step determination. electronicspecifier.comliverpool.ac.uk | Exploratory research to discover novel derivatives of 2,2-Dimethylhexan-3-amine with desired properties. |
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
Process Analytical Technology (PAT) is becoming central to modern chemical synthesis, enabling real-time monitoring for applications like process control and kinetic analysis. nih.gov Advanced spectroscopic techniques are at the forefront of this shift, allowing for in-situ, real-time analysis of chemical reactions, including the synthesis of amines.
A variety of complementary analytical tools can be integrated into a single synthetic process. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR), UV/Vis, and Infrared (IR) spectroscopy, along with Ultra-High-Performance Liquid Chromatography (UHPLC), can be used to monitor different stages of a multistep synthesis in real-time. nih.gov This data-rich approach allows for the precise quantification of products, intermediates, and impurities at multiple points. nih.gov
Raman spectroscopy has proven to be a feasible and effective method for monitoring the kinetics of imine formation, a common reaction in amine chemistry. researchgate.net It can be used to measure the intensity of specific vibrational modes (e.g., the C=O stretch) to determine the reaction rate constant. researchgate.net Similarly, in-situ FTIR spectroscopy can be used to determine reactant and product concentrations in real-time. researchgate.net The development of ultrafast spectroscopy techniques, operating on the femtosecond timescale, provides unprecedented insights into molecular dynamics during chemical reactions. spectroscopyonline.com
These real-time monitoring techniques are crucial for moving from batch processing to continuous flow chemistry, which offers significant improvements in processing time, safety, and yield. nih.gov
| Spectroscopic Technique | Primary Use in Reaction Monitoring | Advantages for Amine Synthesis |
|---|---|---|
| Infrared (IR) Spectroscopy | Monitoring functional group transformations; effective for detecting metabolites with unique vibrational frequencies. mdpi.com | Non-invasive, real-time monitoring without disrupting the process. mdpi.com Allows direct tracking of amine and precursor functional groups. |
| Raman Spectroscopy | Studying reaction kinetics, such as imine formation. researchgate.net | Effective for in-situ measurements in various solvent systems. researchgate.net Handheld versions allow for on-site analysis. spectroscopyonline.com |
| UV/Visible Spectroscopy | Quantifying compounds with aromatic rings or specific chromophores; assessing biomass. mdpi.com | Cost-effective, non-destructive, and allows for real-time analysis without sample preparation. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of intermediates and final products. nih.gov | Provides highly specific structural information, confirming molecular identity during the reaction. |
Cross-Disciplinary Research at the Interface of Organic Chemistry and Other Fields
The study of amines is an inherently dynamic and interdisciplinary field, spanning organic chemistry, medicinal chemistry, materials science, and environmental science. ijrpr.com Future breakthroughs in the understanding and application of compounds like this compound will likely emerge from collaborations at the interface of these disciplines.
Modern scientific challenges are often too multifaceted to be solved by a single discipline. openaccessgovernment.org Integrated research teams that bring together diverse expertise can develop more comprehensive approaches to complex problems. openaccessgovernment.org For example, the intersection of organic chemistry and mathematical graph theory can explain chemical phenomena and aid in drug design through quantitative structure-property relationships (QSPR). researchgate.net
The development of novel amine-based therapeutics, such as enzyme inhibitors or receptor ligands, is a prominent area of research that requires deep collaboration between synthetic organic chemists and biologists. ijrpr.com Similarly, in materials science, amines are crucial for designing polymers, catalysts, and sensors. ijrpr.com The unique electronic and optical properties of amines make them suitable for applications in organic electronics and photovoltaics, fields that merge chemistry with physics and engineering. ijrpr.com
Training programs are being established to foster this cross-disciplinary approach, equipping the next generation of scientists with a research "toolbox" that includes skills in team science, communication, and data analysis alongside traditional lab techniques. openaccessgovernment.org
Development of Sustainable and Circular Approaches for Amine Chemistry
There is a growing imperative to develop "green" and sustainable methods for chemical synthesis. rsc.org This involves a shift away from traditional, often wasteful, processes towards methodologies that are more environmentally benign and resource-efficient. rsc.orgnih.gov This paradigm shift is fully applicable to amine chemistry.
Green chemistry principles focus on designing safer chemicals and processes and utilizing renewable feedstocks. mdpi.com For amine synthesis, this includes exploring novel catalytic methods, using green solvents, and starting from renewable materials to address issues of resource scarcity and pollution. ijrpr.comrsc.org The goal is to replace petrochemical routes with more sustainable alternatives derived from biomass, for instance. rsc.org
The concept of a circular economy, which aims to eliminate waste and promote the continual use of resources, is also gaining traction in the chemical industry. mdpi.comresearchgate.net Circular chemistry, as a subset of this, seeks to establish chemical processes that are truly circular and sustainable. researchgate.net This involves designing products that can be easily reused, recycled, or recovered with minimal energy input. mdpi.com For a compound like this compound, this could mean developing synthesis routes that utilize waste streams as starting materials or designing processes where catalysts and solvents can be efficiently recovered and reused. The production of bioactive compounds from agricultural and food waste is a promising application of this circular approach. nih.gov
| Approach | Core Principle | Example Application |
|---|---|---|
| Hydrogen Borrowing Amination | Uses alcohols as starting materials, temporarily "borrowing" hydrogen to form an intermediate that then reacts with an amine. rsc.org | Direct synthesis of amines from renewable bio-alcohols. |
| Reductive Amination | A two-step process involving the reaction of an aldehyde or ketone with an amine to form an imine, followed by reduction. rsc.org | Conversion of bio-derived carbonyl compounds into valuable amines. |
| Circular Chemistry | Designing processes where resources are kept in use for as long as possible, extracting maximum value before recovering and regenerating products and materials. mdpi.comresearchgate.net | Utilizing biomass or CO2 as a feedstock for amine synthesis. researchgate.net |
| Photocatalysis | Using light to drive chemical reactions, often under mild conditions. nih.gov | Greener synthesis of complex molecules, potentially reducing the need for harsh reagents. nih.gov |
Q & A
Basic: What are the recommended synthetic routes for 2,2-Dimethylhexan-3-amine hydrochloride, and how can reaction conditions be optimized for higher yields?
Answer:
Synthesis of branched alkylamine hydrochlorides like this compound typically employs reductive amination or nucleophilic substitution. A validated approach involves reacting 3-keto-2,2-dimethylhexane with methylamine under hydrogenation (H₂/Pd-C, 80–120°C, 1–5 atm H₂), followed by HCl quenching to precipitate the hydrochloride salt . Key optimization strategies include:
- Design of Experiments (DOE): Systematically vary temperature, pressure, and stoichiometric ratios (amine:ketone = 1.2:1) to maximize yield.
- Moisture Control: Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
- Analytical Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or GC-MS for intermediate identification.
Yields >75% are achievable with rigorous exclusion of moisture, given the compound’s hygroscopic nature .
Basic: Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity assessment?
Answer:
Structural Confirmation:
- ¹H/¹³C NMR: Compare experimental shifts (e.g., δ 1.15 ppm for geminal dimethyl groups, δ 2.45 ppm for amine protons) with computed spectra from PubChem .
- HRMS: Validate molecular ion [M+H]⁺ at m/z 150.1485 (calculated 150.1489 for C₈H₂₀ClN) .
- IR Spectroscopy: NH stretching frequencies (3200–2800 cm⁻¹) confirm hydrochloride salt formation .
Purity Assessment:
- HPLC: Use a C18 column with 0.1% TFA in H₂O/MeCN gradient (95:5 to 50:50 over 20 min) to achieve >98% purity .
- Karl Fischer Titration: Quantify residual moisture (<0.5% w/w) to ensure stability .
Advanced: How can contradictory solubility data reported in different solvents be resolved methodologically?
Answer:
Discrepancies often arise from polymorphic forms or hydration states. To resolve:
Dynamic Vapor Sorption (DVS): Quantify hygroscopicity under 0–90% relative humidity (RH) to identify hydrate formation thresholds .
Powder XRD: Compare crystalline patterns after recrystallization from EtOAc (anhydrous) vs. MeOH (hydrated) .
Standardized Protocols: Prepare saturated solutions per USP <921> guidelines (25°C, 72 hrs equilibration) with filtration through 0.22 µm nylon membranes . Report solvent water activity (aw) to account for trace moisture effects .
Advanced: What computational strategies effectively predict reactivity in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT):
- Optimize geometries at B3LYP/6-311++G(d,p) level to model SN2 pathways .
- Calculate Fukui indices (f⁻) to identify nucleophilic sites on the amine nitrogen .
- Simulate solvent effects (PCM model for H₂O/DMF) on activation energy.
Validation:
Compare predicted vs. experimental rate constants (k) at 50–80°C. Discrepancies >10% suggest steric hindrance from the 2,2-dimethyl group requires force field adjustments .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE: Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during weighing to avoid inhalation of fine particles .
- Spill Management: Neutralize acid spills with sodium bicarbonate; collect residues in sealed containers for incineration .
- First Aid: For skin contact, wash with 5% acetic acid followed by soap/water; eye exposure requires 15 min irrigation with saline .
Advanced: How does the hydrochloride salt form influence pharmacokinetics in preclinical models?
Answer:
The HCl salt enhances aqueous solubility (2.3 mg/mL vs. 0.08 mg/mL for free base at pH 7.4) but may alter:
- Absorption: Faster Cmax in rat plasma (Tmax 0.5 vs. 1.2 hrs) due to improved dissolution .
- Toxicity: Monitor blood pH during chronic dosing (≥100 mg/kg/day) to prevent metabolic acidosis .
Comparative PK studies using maleate or phosphate salts under identical administration routes can isolate counterion effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
